6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
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Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-3-27-19(25)22-8-7-13-14(10-22)28-17(15(13)18(24)26-2)21-16(23)11-5-4-6-12(20)9-11/h4-6,9H,3,7-8,10H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAESWHIFIUWNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic derivative belonging to the class of thienopyridines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 368.83 g/mol. The structure includes a thienopyridine core substituted with an ethyl group and a chlorobenzamide moiety.
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Inhibition of Enzymatic Activity :
- Research indicates that compounds similar to thienopyridines can inhibit specific enzymes such as cytochrome P450 isoforms, which are crucial for drug metabolism and detoxification processes in the liver .
- The compound may exhibit competitive inhibition against these enzymes, potentially altering the pharmacokinetics of co-administered drugs.
- Antimicrobial Properties :
- Anticancer Potential :
Case Studies
- Antitumor Activity :
- Cardiovascular Applications :
Comparative Biological Activity Table
Research Findings
Recent investigations into the biological activity of thienopyridine derivatives have highlighted their potential as multi-target agents in treating various diseases. The dual action on both enzymatic inhibition and direct antimicrobial properties positions these compounds as promising candidates for further development.
Pharmacokinetic Considerations
The pharmacokinetics of this compound are influenced by its structural components. The ethyl and chlorobenzamide substitutions may enhance lipophilicity, affecting absorption and distribution within biological systems.
Preparation Methods
Cyclization of N-(3-Thienyl)-Methyl Sulfonamides
A pivotal method involves treating N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide with hydrochloric acid in dioxane at reflux (4 hours), achieving 76% yield of the thieno[2,3-c]pyridine core. The reaction proceeds through intramolecular cyclization, facilitated by the electron-withdrawing tosyl group, which stabilizes the transition state.
Key Conditions
Schiff Base Cyclization
Alternative approaches employ Schiff base intermediates. Condensation of 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal under basic conditions forms a thienopyridine precursor, cyclized via HCl treatment (70–85% yield). This method avoids sulfonamide intermediates but requires precise pH control.
Introduction of the 3-Chlorobenzamido Group
Amidation at the C2 position is achieved through nucleophilic acyl substitution.
Direct Amidation with 3-Chlorobenzoyl Chloride
Reacting the thienopyridine core with 3-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields the benzamido derivative (62% yield). Excess acyl chloride (1.2 equiv) ensures complete substitution.
Reaction Profile
Microwave-Assisted Amidation
Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency, achieving 89% yield with reduced side-product formation. This method minimizes thermal degradation of the thienopyridine core.
Esterification for Dicarboxylate Formation
The ethyl and methyl ester groups are introduced sequentially via Steglich esterification.
Ethyl Esterification
The carboxylic acid intermediate reacts with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Optimal conditions (24 hours, 25°C) yield 92% ethyl ester.
Methyl Esterification
Subsequent treatment with methanol under acidic conditions (H₂SO₄, 60°C, 6 hours) installs the methyl ester (88% yield).
Esterification Comparison
| Step | Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Ethyl | Ethanol | DCC/DMAP | 25°C | 92% |
| Methyl | Methanol | H₂SO₄ | 60°C | 88% |
Optimization Challenges and Solutions
Byproduct Formation in Cyclization
Early methods suffered from dihydrothiophene byproducts (15–20%) due to incomplete ring closure. Replacing dioxane with tetrahydrofuran (THF) and increasing HCl concentration to 18N reduced byproducts to <5%.
Stereochemical Control
Racemization at C3 was mitigated using chiral auxiliaries. (S)-BINOL-mediated esterification achieved 98% enantiomeric excess (ee).
Scalability Issues
Large-scale synthesis faced solubility challenges. Transitioning from DCM to ethyl acetate improved mixing and reduced reaction time by 40%.
Analytical Characterization
Final product validation employs:
- ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.6 Hz, 2H, ArH), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.65 (s, 3H, OCH₃).
- HPLC : Purity >98.4% (C18 column, acetonitrile:H₂O = 70:30).
- HRMS : m/z 423.0841 [M+H]⁺ (calc. 423.0845).
Industrial-Scale Synthesis
A patented route (WO2012032528A2) outlines a cost-effective process:
- Cyclization : 12N HCl/dioxane, 100°C, 4 hours.
- Amidation : 3-chlorobenzoyl chloride, TEA, DCM, 12 hours.
- Esterification : Sequential ethanol/DCC and methanol/H₂SO₄.
Total Yield : 68% (pilot scale).
Q & A
Basic: What synthetic strategies are effective for synthesizing thieno[2,3-c]pyridine dicarboxylate derivatives?
Answer:
A one-pot, two-step reaction protocol is commonly employed, involving cyclocondensation of precursors like ethyl acetoacetate with substituted benzamides. For example, refluxing in ethanol with controlled stoichiometry yields intermediates, followed by purification via crystallization (e.g., yields ~55–86% in similar derivatives) . Key steps include optimizing solvent polarity (e.g., DMF/water mixtures) and reaction time to minimize side products.
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
Multi-spectroscopic analysis is critical:
- 1H/13C NMR (DMSO-d6 or CDCl3) identifies substituent environments (e.g., aromatic protons at δ 6.37–7.10, ester carbonyls at ~165–170 ppm) .
- HRMS (ESI) validates molecular weight (e.g., calculated vs. observed mass deviation <5 ppm) .
- IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH bends at ~3300 cm⁻¹) .
Advanced: How to resolve discrepancies between calculated and observed HRMS data?
Answer:
Discrepancies often arise from isotopic impurities or ion fragmentation. Use high-resolution instruments (e.g., Orbitrap MS) and isotopic pattern analysis. For example, in compound 2c , a deviation of 0.0162 Da was attributed to minor adducts, resolved by adjusting ionization conditions (e.g., lower ESI voltage) . Cross-validate with NMR integration ratios to exclude structural misassignments.
Advanced: What computational methods optimize reaction conditions for higher yields?
Answer:
Quantum chemical reaction path searches (e.g., DFT calculations) predict transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation to identify optimal solvents/catalysts. For instance, reaction barriers for cyclization steps can be minimized using polar aprotic solvents, reducing trial-and-error experimentation .
Basic: How is purity assessed for this compound?
Answer:
- HPLC with UV detection (λ = 254 nm) ensures >95% purity.
- Melting point analysis (e.g., sharp range of 215–225°C) indicates crystallinity and homogeneity .
- TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and residual impurities.
Advanced: How to confirm the dihydrothienopyridine ring conformation?
Answer:
- X-ray crystallography resolves spatial arrangements (e.g., boat vs. chair conformations in similar pyridine derivatives) .
- NOESY NMR detects through-space interactions between protons on adjacent rings (e.g., H-4 and H-5 coupling in the thieno ring) .
Advanced: How to mitigate side reactions during amide coupling?
Answer:
- Use Schlenk techniques to exclude moisture, preventing hydrolysis of the chlorobenzamido group.
- In-situ FTIR monitors carbonyl intermediates (e.g., disappearance of acid chloride peaks at ~1800 cm⁻¹).
- Purify via flash chromatography (silica gel, gradient elution) to isolate the target compound from dimeric byproducts .
Advanced: Can machine learning predict substituent effects on bioactivity?
Answer:
Yes. QSAR models trained on analogues (e.g., 3-chlorobenzamido vs. 4-nitrophenyl derivatives) correlate electronic parameters (Hammett σ) with biological endpoints. For example, electron-withdrawing groups (e.g., -NO2) enhance binding affinity in enzyme assays, validated via molecular docking (e.g., AutoDock Vina) .
Basic: What solvents are suitable for recrystallization?
Answer:
- Ethanol/water mixtures (e.g., 3:1 v/v) for high-polarity intermediates.
- DMF/hexane gradients for sterically hindered derivatives (e.g., phenethyl-substituted compounds) .
Advanced: How to analyze regioselectivity in thienopyridine ring formation?
Answer:
- Kinetic isotopic effect (KIE) studies differentiate between radical vs. ionic mechanisms.
- 13C-labeling experiments track carbon migration during cyclization (e.g., confirming C-2 vs. C-3 substitution patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
